3-phenoxy-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine 3-phenoxy-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16560357
InChI: InChI=1S/C14H9F3N4O/c15-14(16,17)9-6-11(22-10-4-2-1-3-5-10)12(18-7-9)13-19-8-20-21-13/h1-8H,(H,19,20,21)
SMILES:
Molecular Formula: C14H9F3N4O
Molecular Weight: 306.24 g/mol

3-phenoxy-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine

CAS No.:

Cat. No.: VC16560357

Molecular Formula: C14H9F3N4O

Molecular Weight: 306.24 g/mol

* For research use only. Not for human or veterinary use.

3-phenoxy-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine -

Specification

Molecular Formula C14H9F3N4O
Molecular Weight 306.24 g/mol
IUPAC Name 3-phenoxy-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C14H9F3N4O/c15-14(16,17)9-6-11(22-10-4-2-1-3-5-10)12(18-7-9)13-19-8-20-21-13/h1-8H,(H,19,20,21)
Standard InChI Key SNWVMNSNMTUSJG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C3=NC=NN3

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 3-phenoxy-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine, reflects its substitution pattern. Key features include:

Pyridine Core Modifications

  • Position 2: The 1,2,4-triazole group introduces a five-membered aromatic ring with three nitrogen atoms, enabling hydrogen bonding and metal coordination .

  • Position 3: The phenoxy group (C₆H₅O–) contributes steric bulk and lipophilicity, potentially enhancing membrane permeability.

  • Position 5: The trifluoromethyl (–CF₃) group is electron-withdrawing, polarizing the pyridine ring and influencing reactivity .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₉F₃N₄O
Molecular Weight306.24 g/mol
SMILESC1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C3=NC=NN3
InChIKeySNWVMNSNMTUSJG-UHFFFAOYSA-N

Physicochemical Properties

Solubility and Lipophilicity

  • The trifluoromethyl group increases hydrophobicity (logP ≈ 3.2 estimated), suggesting poor aqueous solubility but enhanced lipid bilayer penetration.

  • Phenoxy and triazole groups may enable solubility in polar aprotic solvents (e.g., DMSO).

Table 2: Predicted Physicochemical Parameters

ParameterValue
Partition Coefficient (logP)3.2 (estimated)
Hydrogen Bond Donors1 (triazole N–H)
Hydrogen Bond Acceptors6

Research Findings and Hypotheses

Electronic Effects

  • The –CF₃ group withdraws electron density, rendering the pyridine ring electrophilic at positions 2 and 4. This could facilitate nucleophilic attacks in synthetic modifications .

Stability Under Hydrolytic Conditions

  • The triazole ring’s resonance stabilization may confer resistance to hydrolysis, unlike ester- or amide-containing analogs.

Comparative Analysis with Analogous Compounds

Table 3: Structural and Functional Comparisons

CompoundKey FeaturesPotential Use
2-(1H-1,2,4-Triazol-3-yl)pyridine Lacks –CF₃ and phenoxy groupsLigand in coordination chemistry
2-(3-Phenoxyphenoxy)-5-(trifluoromethyl)pyridine Bis-phenoxy groupsPesticide intermediate

The target compound’s hybrid structure merges features of both analogs, suggesting broader applicability.

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